molecular formula C11H17N3O2S B13010204 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B13010204
M. Wt: 255.34 g/mol
InChI Key: GTKCKQHQOLUNGC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a heterocyclic organic compound containing a piperidine ring and a sulfonamide group. Its molecular weight is 255.34 g/mol. The compound’s chemical structure is represented as:

Smiles: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N\text{Smiles: } C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N Smiles: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to yield the desired product.

Reaction Conditions::

    Step 1: Formation of 4-nitrobenzenesulfonyl chloride:

    Step 2: Piperidine substitution:

    Step 3: Reduction:

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group is a key step in its synthesis.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a building block for designing bioactive molecules, especially in drug discovery.

    Chemical Biology: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.

Comparison with Similar Compounds

While 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to its sulfonamide and piperidine moieties, similar compounds include other sulfonamides, piperidine derivatives, and heterocyclic structures.

Remember that this compound’s potential lies not only in its structure but also in its versatility across scientific disciplines. Researchers continue to explore its applications and mechanisms, making it an intriguing subject for further investigation

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2

InChI Key

GTKCKQHQOLUNGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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